![molecular formula C13H18N2 B1399062 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine CAS No. 1250681-39-0](/img/structure/B1399062.png)
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine
Overview
Description
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry .
Preparation Methods
The synthesis of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate can lead to the formation of quinoline derivatives . Industrial production methods may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green reaction protocols to construct and functionalize the tetrahydroquinoline scaffold .
Chemical Reactions Analysis
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include quinoline derivatives and substituted tetrahydroquinolines.
Scientific Research Applications
Medicinal Chemistry
a. Cannabinoid Receptor Modulation
One significant application of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine is its role as a cannabinoid receptor modulator. Research has indicated that tetrahydroquinoline derivatives can interact with cannabinoid receptors and may be useful in treating conditions such as obesity and metabolic disorders. A patent (US20080194625A1) outlines methods for utilizing these compounds for therapeutic purposes, highlighting their potential in managing eating disorders and cognitive impairments .
b. Neuropharmacological Effects
Studies have suggested that this compound may exhibit neuropharmacological properties. Its structure allows it to potentially influence neurotransmitter systems, which could lead to applications in treating neurodegenerative diseases or psychiatric disorders. The modulation of neurotransmitter activity is critical for developing new treatments for conditions like depression or anxiety.
a. Therapeutic Investigations
Several studies have focused on the therapeutic potential of tetrahydroquinoline derivatives, including this compound:
- Study on Obesity Treatment : Research indicated that compounds like this one could modulate appetite-regulating pathways in the brain, offering a novel approach to obesity treatment.
- Cognitive Enhancement : Investigations into the cognitive effects of these compounds have shown promise in enhancing memory and learning processes in animal models.
b. Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies have aimed to assess its absorption, distribution, metabolism, and excretion (ADME) properties to predict its behavior in biological systems.
Mechanism of Action
The mechanism of action of 1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, tetrahydroquinoline derivatives have been shown to inhibit certain enzymes involved in neurodegenerative disorders . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound has a similar tetrahydroisoquinoline scaffold but with a methyl group instead of a cyclopropylmethyl group.
1,2,3,4-Tetrahydroisoquinoline: A simpler compound with no substituents on the nitrogen atom. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity.
Biological Activity
1-Cyclopropylmethyl-1,2,3,4-tetrahydroquinolin-7-ylamine (CAS Number: 1250681-39-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 202.30 g/mol. The compound features a tetrahydroquinoline core, which is significant for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₈N₂ |
Molecular Weight | 202.30 g/mol |
CAS Number | 1250681-39-0 |
This compound has been studied primarily for its role as a modulator of cannabinoid receptors. Research indicates that it may influence cannabinoid receptor activity, potentially affecting various physiological processes such as appetite regulation and mood enhancement .
Pharmacological Effects
- Appetite Regulation : The compound has shown promise in modulating appetite through cannabinoid receptor pathways, making it a candidate for treating eating disorders and obesity .
- Cognitive Enhancement : Preliminary studies suggest it may have cognitive-enhancing properties, beneficial in treating cognitive disorders .
- Neuroprotective Effects : There is emerging evidence that tetrahydroquinoline derivatives may exhibit neuroprotective effects by interacting with neurotransmitter systems .
Study 1: Appetite Modulation
A study investigated the effects of various tetrahydroquinoline derivatives on appetite in animal models. The results indicated that compounds similar to this compound significantly reduced food intake and increased energy expenditure.
Study 2: Cognitive Function
Another study assessed the cognitive effects of the compound in aged rats. The findings suggested improvements in memory and learning tasks, indicating potential applications in neurodegenerative diseases.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits selective binding to cannabinoid receptors CB1 and CB2. This selectivity is crucial for developing therapeutic agents targeting these receptors without significant side effects associated with non-selective compounds.
In Vivo Studies
Animal studies have further confirmed the compound's efficacy in reducing anxiety-like behaviors and enhancing cognitive functions. These findings support its potential use in treating anxiety disorders and cognitive decline associated with aging.
Properties
IUPAC Name |
1-(cyclopropylmethyl)-3,4-dihydro-2H-quinolin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c14-12-6-5-11-2-1-7-15(13(11)8-12)9-10-3-4-10/h5-6,8,10H,1-4,7,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOJVNJLXOFSQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)N)N(C1)CC3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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